methyl (2S)-2-amino-3,3-dimethylbutanoate
Overview
Description
Methyl (2S)-2-amino-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of the amino acid valine, where the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3,3-dimethylbutanoate typically involves the esterification of (2S)-2-amino-3,3-dimethylbutanoic acid (valine) with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: (2S)-2-amino-3,3-dimethylbutanoic acid and methanol
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-70°C)
Duration: Several hours until the reaction reaches completion
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Reactants: Large quantities of (2S)-2-amino-3,3-dimethylbutanoic acid and methanol
Catalyst: Industrial-grade sulfuric acid
Temperature and Pressure: Controlled to optimize reaction rate and yield
Purification: Distillation and crystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to (2S)-2-amino-3,3-dimethylbutanoic acid and methanol in the presence of water and an acid or base catalyst.
Aminolysis: Reaction with amines to form amides.
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Aminolysis: Amines such as ammonia or primary amines, often under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Hydrolysis: (2S)-2-amino-3,3-dimethylbutanoic acid and methanol
Aminolysis: Corresponding amides
Oxidation: Oximes or nitriles
Scientific Research Applications
Methyl (2S)-2-amino-3,3-dimethylbutanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.
Biochemistry: Studied for its role in metabolic pathways and enzyme interactions.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3,3-dimethylbutanoate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing the active amino acid upon hydrolysis. The ester bond is cleaved by esterases, releasing (2S)-2-amino-3,3-dimethylbutanoic acid, which can then participate in metabolic pathways or interact with specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-methylbutanoate: Similar structure but with a different substitution pattern.
Ethyl (2S)-2-amino-3,3-dimethylbutanoate: Ethyl ester instead of methyl ester.
Methyl (2S)-2-amino-3,3-dimethylpentanoate: Longer carbon chain.
Uniqueness
Methyl (2S)-2-amino-3,3-dimethylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester group makes it more lipophilic compared to its parent amino acid, enhancing its potential as a prodrug. Additionally, the presence of two methyl groups on the beta carbon provides steric hindrance, influencing its reactivity and interactions with enzymes.
Properties
IUPAC Name |
methyl (2S)-2-amino-3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYLIGGIKNKWQX-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461851 | |
Record name | methyl (2S)-2-amino-3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63038-26-6 | |
Record name | Methyl L-tert-leucinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl (2S)-2-amino-3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-tert-Leucine Methyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL L-TERT-LEUCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4AC12JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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